4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine
Overview
Description
“4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine” is an organic compound . It belongs to the class of organic compounds known as retro-dihydrochalcones . These are a form of normal dihydrochalcones that are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12BrF2NO . The molecular weight is 292.12 .Scientific Research Applications
Synthesis and Chemical Reactions
Morpholine derivatives, including those with bromo and difluoromethyl phenyl groups, are often key intermediates in the synthesis of various compounds. For instance, the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for anticoagulant rivaroxaban, showcases the utility of morpholine derivatives in producing medically relevant compounds through complex synthetic routes involving bromobenzene as a starting material (Luo Lingyan et al., 2011). Similarly, 4-(Phenylsulfonyl) morpholine, another morpholine derivative, has been studied for its antimicrobial and modulating activity, indicating the potential of these compounds in biologically active applications (M. A. Oliveira et al., 2015).
Material Science Applications
Morpholine derivatives also find applications in material science, such as in the development of anion exchange membranes for fuel cells. A study on flexibly crosslinked and post-morpholinium-functionalized poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes demonstrates the role of morpholine-based compounds in enhancing the ionic conductivity and chemical stability of membranes for electrochemical applications, offering a glimpse into the potential utility of 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine in similar contexts (Li Gao et al., 2020).
Novel Synthetic Pathways
The reactivity and functionalization of morpholine derivatives provide novel pathways for the synthesis of complex molecules. For example, the development of a novel safety-catch amine protection strategy using a 9-(4-bromophenyl)-9-fluorenyl group highlights the versatility of bromophenyl and morpholine functionalities in synthetic organic chemistry, offering potential insights into how this compound could be used in similar innovative synthetic methods (Simon Surprenant & W. Lubell, 2006).
Safety and Hazards
The safety data sheet for a related compound, “4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
4-[2-bromo-4-(difluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-9-7-8(11(13)14)1-2-10(9)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIAZCNUQDTZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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